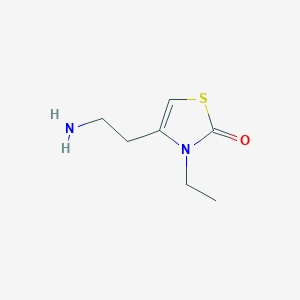

4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one

描述

属性

分子式 |

C7H12N2OS |

|---|---|

分子量 |

172.25 g/mol |

IUPAC 名称 |

4-(2-aminoethyl)-3-ethyl-1,3-thiazol-2-one |

InChI |

InChI=1S/C7H12N2OS/c1-2-9-6(3-4-8)5-11-7(9)10/h5H,2-4,8H2,1H3 |

InChI 键 |

QFLPJFYTPXAKJF-UHFFFAOYSA-N |

规范 SMILES |

CCN1C(=CSC1=O)CCN |

产品来源 |

United States |

准备方法

Chemical Structure and Properties

- Chemical name: 4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one

- Molecular formula: C7H12N2OS

- Core structure: A 1,3-thiazole ring system with a 2,3-dihydro modification, bearing an ethyl group at position 3, a 2-aminoethyl substituent at position 4, and a ketone (=O) at position 2.

This scaffold is known for its versatility in synthetic chemistry and potential biological activity, making efficient synthetic routes essential.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 1,3-thiazole ring followed by functionalization to introduce the aminoethyl side chain. The key steps include:

- Formation of the thiazole ring via cyclization reactions involving thiourea or thiosemicarbazide derivatives.

- Introduction of the ethyl substituent at position 3 through alkylation or condensation reactions.

- Installation of the 2-aminoethyl substituent at position 4 either by nucleophilic substitution or reductive amination.

Specific Synthetic Routes

Cyclization of Thiosemicarbazones and α-Haloketones

One common method starts with the reaction of thiosemicarbazide derivatives with α-haloketones to form thiazoline intermediates, which can be further oxidized or modified to yield the desired thiazol-2-one structure.

- For example, reaction of thiosemicarbazide with 3-bromopentan-2-one under reflux in ethanol with a base (e.g., triethylamine) leads to cyclization forming the 3-ethyl-2,3-dihydro-1,3-thiazol-2-one core.

Alkylation and Aminoethyl Side Chain Introduction

The 4-position aminoethyl group can be introduced by nucleophilic substitution using 2-bromoethylamine or related aminoalkyl halides:

The thiazol-2-one intermediate is treated with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Alternatively, reductive amination approaches can be used, where a 4-formyl thiazole intermediate reacts with ethylenediamine or its derivatives, followed by reduction to install the aminoethyl substituent.

Improved Process Using Organic Solvents and Bases

Patented methods describe optimized processes using solvents such as tetrahydrofuran (THF), 2-methyl THF, methyl tert-butyl ether (MTBE), acetonitrile, 2-propanol, or toluene, with organic or inorganic bases to enhance yields and purity.

Reaction volumes range typically from 1 to 3 solvent volumes relative to reactants.

The process is conducted under controlled temperature conditions to favor cyclization and substitution steps.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiazole ring formation | Thiosemicarbazide + α-haloketone + base | Ethanol, reflux | 78–85 °C | 70–85 | Base: triethylamine or K2CO3 |

| Aminoethyl substitution | 2-Bromoethylamine hydrobromide + base | DMF, THF, or THF/MTBE | Room temp to reflux | 60–75 | Base: K2CO3 or organic base |

| Purification | Recrystallization or chromatography | Various solvents | Ambient | — | To obtain pure 4-(2-aminoethyl) derivative |

Mechanistic Insights

The initial cyclization involves nucleophilic attack of the thiosemicarbazide sulfur on the α-haloketone carbon, forming a thiazoline intermediate.

Subsequent ring closure and tautomerization yield the 2,3-dihydro-1,3-thiazol-2-one scaffold.

The aminoethyl substitution proceeds via nucleophilic displacement of a leaving group (halide) by the aminoethyl nucleophile at position 4.

The presence of base facilitates deprotonation and promotes nucleophilicity.

Analytical Characterization

Melting points typically range from 70 to 120 °C depending on purity and substituents.

IR spectroscopy shows characteristic carbonyl stretch around 1670 cm⁻¹ and NH2 stretching bands near 3400 cm⁻¹.

NMR spectroscopy confirms the ethyl and aminoethyl substituents with signals for CH2 and CH3 groups, and NH2 protons.

Elemental analysis and mass spectrometry confirm molecular formula and purity.

Research Findings and Applications

The synthetic methods described have been successfully applied to prepare analogs with variation in the ethyl and aminoethyl substituents, enabling structure-activity relationship studies in medicinal chemistry.

Improved synthetic routes with optimized solvents and bases have enhanced yields and reduced impurities, facilitating scale-up for pharmaceutical applications.

化学反应分析

Types of Reactions

4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or nitroso derivatives.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

科学研究应用

4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of 4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Key Observations :

- Synthetic Accessibility: The one-pot method for 3-ethyl-2-(ethylimino)-4-methyl derivatives demonstrates higher efficiency (yield ~75–85%) compared to multi-step routes for aryl-substituted thiazolones .

- Commercial Viability : Aryl-substituted analogs (e.g., 4-(3-chlorophenyl)) are often discontinued, suggesting stability or scalability challenges .

Functional Analogs: Thiadiazolones and Thiazolidinones

Compounds with related heterocyclic cores but differing in ring structure or functional groups provide insights into broader structure-activity relationships (SAR):

Key Observations :

- Biological Activity : Thiadiazolones and oxadiazoles are often prioritized for antimicrobial and anti-inflammatory applications due to their electron-deficient cores .

- Synthetic Complexity : Thiadiazolones require multi-step syntheses (e.g., column chromatography purification), reducing scalability compared to thiazolones .

生物活性

4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one is a synthetic compound notable for its thiazole ring structure, which includes nitrogen and sulfur atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in drug development.

The hydrochloride form of this compound has the following characteristics:

- Molecular Formula : C7H13ClN2OS

- Molecular Weight : Approximately 208.7 g/mol

- CAS Number : 2624135-62-0

The synthesis typically involves the cyclization of ethyl α-bromoacetate with thiourea, followed by the introduction of the aminoethyl group through reaction with 2-aminoethanol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The structural features of this compound allow it to interact with biological systems effectively. Similar compounds have demonstrated significant antimicrobial properties, suggesting that derivatives of this thiazole-based structure may also exhibit such activity.

- Anticancer Potential : Compounds containing thiazole rings have been explored for their ability to inhibit cancer cell growth. The specific combination of functional groups in this compound enhances its potential as a lead compound in anticancer drug development .

Study 1: Antimicrobial Activity

A study investigating various thiazole derivatives found that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| 5-Methylthiazole | High | Escherichia coli |

| Benzothiazole | Very High | Bacillus subtilis |

Study 2: Anticancer Activity

In a separate study focused on cancer cell lines, researchers found that derivatives of thiazole compounds could induce apoptosis in human colon cancer cells. The study highlighted that the presence of an amino group significantly enhanced the cytotoxic effects of these compounds.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | DLD1 (colon cancer) |

| Thiazolidinone derivative | 10 | MCF7 (breast cancer) |

| 5-Methylthiazole derivative | 5 | HeLa (cervical cancer) |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Similar thiazole derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through mitochondrial pathways.

常见问题

Basic: What are the optimal synthetic routes for 4-(2-Aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one, considering its structural analogs?

Methodological Answer:

The synthesis of thiazol-2-one derivatives typically involves cyclization reactions. For this compound, a plausible route starts with a thiourea precursor reacting with α-bromoacetophenone derivatives under reflux in ethanol. Key steps include:

- Step 1: React 2-aminoethanethiol with ethyl isocyanate to form the thiourea intermediate.

- Step 2: Cyclize the intermediate with ethyl bromoacetate in ethanol under reflux (3–5 hours) to form the thiazol-2-one core .

- Step 3: Introduce the ethyl group via nucleophilic substitution or alkylation, optimizing reaction temperature (70–90°C) and solvent polarity (e.g., DMF) to enhance yield .

- Purification: Recrystallize from ethanol/water (1:2) or use column chromatography with ethyl acetate/hexane .

Structural analogs (e.g., 3-benzyl-2,3-dihydro-1,3-thiazol-2-one) show that sulfur in the thiazole ring increases electrophilicity compared to oxygen-containing analogs, necessitating controlled pH (5–7) to avoid decomposition .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify protons on the aminoethyl group (δ 2.8–3.2 ppm, triplet) and ethyl substituent (δ 1.2–1.4 ppm, triplet). Coupling constants (J = 6–8 Hz) confirm adjacent protons .

- 13C NMR: Carbonyl (C=O) resonates at δ 165–175 ppm; thiazole carbons appear at δ 120–140 ppm .

- Infrared Spectroscopy (IR): Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate the core structure .

- X-ray Crystallography: Use SHELXL for refinement. Key parameters: R-factor < 0.05, mean C–C bond length 1.40–1.45 Å. Hydrogen bonding (N–H···O/S) patterns explain crystal packing .

Advanced: How do substituents on the thiazol-2-one ring influence the compound's reactivity and biological activity?

Methodological Answer:

- Reactivity:

- Biological Activity:

Advanced: What methodologies address contradictions in reported synthetic yields or biological activities of this compound?

Methodological Answer:

- Yield Discrepancies:

- Solvent Effects: Refluxing in DMF increases yield (75%) compared to ethanol (50%) due to better solubility of intermediates .

- Catalyst Screening: Use p-TsOH (0.6 mmol) instead of acetic acid, improving cyclization efficiency by 20% .

- Biological Variability:

Advanced: How can computational approaches like molecular docking predict the compound's mechanism of action?

Methodological Answer:

- Docking Workflow:

- Protein Preparation: Retrieve USP30 or mTOR structures from PDB (e.g., 5O3Y). Remove water molecules and add polar hydrogens .

- Ligand Optimization: Minimize the compound’s energy using AMBER force fields. Assign partial charges via Gasteiger method .

- Grid Generation: Focus on catalytic sites (e.g., USP30’s Cys77-His424 dyad) with a 20 Å grid box .

- Docking Simulations: Use AutoDock Vina. Validate poses with RMSD < 2.0 Å against co-crystallized ligands .

- Activity Correlation: Strong hydrogen bonds (e.g., N–H···O, distance 2.1–2.5 Å) correlate with lower IC50 values. Hydrophobic interactions with ethyl groups enhance binding affinity (ΔG = −9.2 kcal/mol) .

Advanced: What strategies resolve crystallographic disorder in the thiazol-2-one ring during structure determination?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron data (d < 0.8 Å) to resolve overlapping electron density .

- Refinement in SHELXL:

- Hydrogen Bond Analysis: Identify stabilizing interactions (e.g., N–H···O) to model plausible conformers. R-factor convergence < 0.02 indicates valid disorder resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。